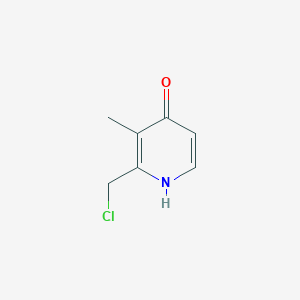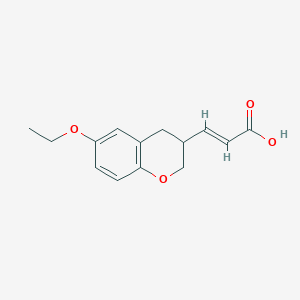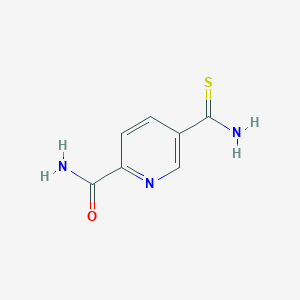
2-(Chloromethyl)-3-methylpyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-methylpyridin-4-ol is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position, a methyl group at the 3-position, and a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylpyridin-4-ol typically involves the chloromethylation of 3-methylpyridin-4-ol. One common method includes the reaction of 3-methylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3-methylpyridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and methoxy derivatives.
Oxidation Reactions: Products include 2-(chloromethyl)-3-methylpyridin-4-one.
Reduction Reactions: Products include 2-(chloromethyl)-3-methylpiperidin-4-ol.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3-methylpyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as antimicrobial activity.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3-methylpyridin-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-4-methylpyridin-3-ol: Similar structure but with different substitution pattern.
2-(Chloromethyl)-3-methylpyridin-5-ol: Similar structure but with hydroxyl group at the 5-position.
2-(Chloromethyl)-3-methylpyridin-4-one: Oxidized form of the compound.
Uniqueness
2-(Chloromethyl)-3-methylpyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H8ClNO |
|---|---|
Peso molecular |
157.60 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(4-8)9-3-2-7(5)10/h2-3H,4H2,1H3,(H,9,10) |
Clave InChI |
GTACYOBLYZKWMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC=CC1=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)







![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)
